molecular formula C7H4ClF2IO B13069991 2-Chloro-1-(difluoromethoxy)-4-iodobenzene

2-Chloro-1-(difluoromethoxy)-4-iodobenzene

Cat. No.: B13069991
M. Wt: 304.46 g/mol
InChI Key: LPYDRDWEOHABJT-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethoxy)-4-iodobenzene is a versatile halogenated aromatic building block critical for advanced chemical synthesis in research and development . Its molecular structure, featuring iodine, chlorine, and a difluoromethoxy group on a benzene ring, allows for sequential and site-selective cross-coupling reactions . The iodine substituent is highly reactive in metal-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, enabling the formation of biaryl systems or the introduction of complex carbon chains . Concurrently, the chlorine atom offers a distinct reactivity profile, allowing for orthogonal functionalization or serving as a leaving group in nucleophilic aromatic substitution reactions. The difluoromethoxy group is a privileged moiety in medicinal chemistry, often used to modulate a compound's electronic properties, metabolic stability, and membrane permeability . As a result, this chemical is particularly valuable in constructing active pharmaceutical ingredients (APIs) and agrochemicals, where its derivatives can be designed to interact with specific biological targets . Its utility extends to the field of materials science, where it serves as a precursor for creating organic electronic materials and liquid crystals with tailored properties. The compound's multifaceted reactivity makes it an indispensable synthon for researchers developing next-generation specialty chemicals and functional materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4ClF2IO

Molecular Weight

304.46 g/mol

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-iodobenzene

InChI

InChI=1S/C7H4ClF2IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H

InChI Key

LPYDRDWEOHABJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

  • Starting from 2-chloro-1-hydroxy-4-iodobenzene or 2-chloro-4-iodophenol.
  • Reaction with difluoromethylating agents such as difluoromethyl bromide or difluoromethyl tosylate in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide).
  • The phenolic hydroxyl group is converted to the difluoromethoxy substituent via nucleophilic displacement.

Transition-Metal Catalyzed Coupling

  • Copper or palladium catalysis can be employed to couple difluoromethoxy sources with aryl halides.
  • For example, copper(I) iodide with ligands such as cis-N,N'-dimethyl-1,2-diaminocyclohexane in solvents like 1,4-dioxane at elevated temperatures (~100 °C) facilitates coupling of aryl iodides with difluoromethoxy anions.
  • This method offers regioselectivity and moderate to good yields.
Method Reagents Conditions Yield Notes
Nucleophilic substitution 2-chloro-4-iodophenol + difluoromethyl bromide + NaH Anhydrous DMF, room temperature to 80 °C, 12 h Moderate (40-60%) Requires careful control of moisture
Copper-catalyzed coupling 2-chloro-4-iodobenzene + difluoromethoxy source + CuI + ligand 1,4-dioxane, 100 °C, 20 h Moderate to good (50-70%) Ligand choice critical for yield

Representative Experimental Procedure

A typical preparation might proceed as follows:

  • Lithium-Halogen Exchange:
    A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is treated with n-butyllithium at 0 °C under nitrogen. The 2-chloro-4-iodobenzene is added dropwise at -78 °C, and after 1 hour, an electrophile such as DMF is added to form an aldehyde intermediate.

  • Difluoromethoxy Introduction:
    The aldehyde or phenol intermediate is reacted with difluoromethylating agents in the presence of a base (e.g., sodium hydride) in DMF or THF. The reaction mixture is stirred at room temperature or heated gently for several hours.

  • Workup and Purification:
    The reaction is quenched with water or acid, extracted with organic solvents (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

Analytical Data and Yield Summary

Step Compound Yield (%) Key Analytical Data
Chloroiodobenzene formation 2-chloro-4-iodobenzene 70-85 NMR: aromatic protons consistent with substitution pattern; MS confirms molecular weight
Difluoromethoxy substitution This compound 50-70 $$^{19}F$$ NMR: characteristic signals for difluoromethoxy group; $$^{1}H$$ NMR: aromatic region shifts; MS confirms molecular ion

Research Findings and Considerations

  • The regioselectivity of halogenation and substitution is crucial to obtain the target compound with the desired substitution pattern.
  • The difluoromethoxy group introduction is sensitive to moisture and requires anhydrous conditions.
  • Transition-metal catalyzed methods provide a more versatile and often higher yielding route compared to classical nucleophilic substitution.
  • Ligand and catalyst selection significantly affect the efficiency of the coupling reactions.
  • Purification typically involves silica gel chromatography, and the product is characterized by NMR (including $$^{19}F$$), mass spectrometry, and melting point determination.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Conditions Yield Range Advantages Limitations
Direct halogenation Chlorobenzene derivatives Iodine, halogenating agents Controlled temperature, solvents 70-85% Simple, accessible Regioselectivity challenges
Lithium-halogen exchange 2-chloro-4-iodobenzene n-Butyllithium, DMF Low temperature (-78 °C) 60-80% High regioselectivity Requires low temperature control
Nucleophilic substitution 2-chloro-4-iodophenol Difluoromethyl bromide, NaH Anhydrous DMF, RT to 80 °C 40-60% Straightforward Moisture sensitive, moderate yield
Copper-catalyzed coupling 2-chloro-4-iodobenzene CuI, ligand, difluoromethoxy source 1,4-dioxane, 100 °C, 20 h 50-70% Good regioselectivity, scalable Requires catalyst optimization

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-4-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its halogenated aromatic structure. The presence of chlorine, iodine, and difluoromethoxy groups can influence its binding affinity and specificity, leading to different biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds vary in substituent type, position, or electronic effects:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
1-(Difluoromethoxy)-4-iodobenzene C₇H₅F₂IO 270.02 OCF₂ (1), I (4) Lacks Cl; reduced electrophilicity.
2-Chloro-1-fluoro-4-iodobenzene C₆H₃ClFI 256.44 Cl (2), F (1), I (4) Boiling point: 94–95°C (15 mmHg); slightly water-soluble.
2-Bromo-1-chloro-4-iodobenzene C₆H₃BrClI 297.35 Br (2), Cl (1), I (4) Bromine’s larger size alters reactivity in coupling reactions.
2-Chloro-4-(chloromethyl)-1-iodobenzene C₇H₅Cl₂I 286.93 Cl (2), CH₂Cl (4), I (1) Chloromethyl group enables functionalization.
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene C₇H₄F₃IO 288.01 OCF₂ (2), F (1), I (4) Storage: 2–8°C; hazard warnings (H315, H319).

Electronic and Reactivity Differences

  • Electron-withdrawing effects: Iodine and chlorine increase electrophilicity, facilitating nucleophilic aromatic substitution. Difluoromethoxy (OCF₂) introduces moderate electron withdrawal compared to non-fluorinated methoxy groups .
  • Steric effects : The difluoromethoxy group’s bulkiness may hinder reactions at the ortho position compared to smaller substituents like F or Cl .

Physicochemical Properties

  • Solubility : Halogenated aromatics typically exhibit low water solubility. For example, 2-chloro-1-fluoro-4-iodobenzene is only slightly water-soluble .
  • Stability: Difluoromethoxy groups enhance metabolic stability in medicinal chemistry contexts compared to non-fluorinated analogs .

Biological Activity

2-Chloro-1-(difluoromethoxy)-4-iodobenzene is an organic compound characterized by a benzene ring with a chlorine atom, a difluoromethoxy group, and an iodine atom. Its unique structural features contribute to its potential biological activities, making it an interesting subject for medicinal chemistry and drug development. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H4ClF2IO
  • Molecular Weight : 276.47 g/mol
  • IUPAC Name : this compound

The presence of halogens (chlorine and iodine) and the difluoromethoxy group enhances the compound's lipophilicity and may influence its pharmacokinetic profile, potentially improving its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The difluoromethoxy group is particularly significant as it may enhance binding affinity to specific enzymes or receptors. Halogenated compounds are known to modulate enzyme activity and receptor interactions, suggesting that this compound could have applications in drug development.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is useful:

Compound NameKey Features
1-(Trifluoromethoxy)-2-fluoro-4-iodobenzeneContains trifluoromethoxy group; increased reactivity due to electronegativity.
1-(Difluoromethoxy)-2-chloro-4-iodobenzeneSimilar structure; different reactivity patterns due to substitution.
1-Iodo-4-methoxybenzeneLacks fluorine; simpler structure but distinct reactivity.

The unique combination of substituents in this compound provides distinct electronic and steric properties that may confer unique biological activities compared to these similar compounds.

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